3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzamide ring and a methyl group attached to the thiazole ring.
Preparation Methods
The synthesis of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzoic acid and 4-methyl-1,3-thiazole-2-amine as the primary starting materials.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 4-methyl-1,3-thiazole-2-amine to form the desired benzamide compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiazole derivatives.
Biological Research: The compound is used in studies investigating the mechanisms of action of thiazole-based drugs and their interactions with biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, thiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents . The fluorine atoms enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar compounds to 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used to treat fungal infections.
What sets this compound apart is the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to its molecular targets, making it a unique and valuable compound for research and development .
Properties
CAS No. |
764692-53-7 |
---|---|
Molecular Formula |
C11H8F2N2OS |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16) |
InChI Key |
AEQFHMTVLPOMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.